molecular formula C11H13ClF3NO B1594199 2-(3-(Trifluoromethyl)phenyl)morpholine hydrochloride CAS No. 31599-68-5

2-(3-(Trifluoromethyl)phenyl)morpholine hydrochloride

货号: B1594199
CAS 编号: 31599-68-5
分子量: 267.67 g/mol
InChI 键: KXLNFFBTSVJQCR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Basic Chemical Identification

2-(3-(Trifluoromethyl)phenyl)morpholine hydrochloride is a fluorinated morpholine derivative characterized by a distinctive trifluoromethyl group substitution at the meta position of the phenyl ring. This compound exists as the hydrochloride salt of the parent compound 2-(3-(trifluoromethyl)phenyl)morpholine, which is also known by the International Nonproprietary Name (INN) flumexadol.

The compound features a key structural arrangement where a morpholine heterocycle is connected to a phenyl ring at position 2, with the phenyl ring bearing a trifluoromethyl substituent at position 3. The addition of the hydrochloride moiety creates a stable salt form of the molecule.

Table 1: Fundamental Physical and Chemical Properties

Property Value
Molecular Formula C₁₁H₁₃ClF₃NO
Molecular Weight 267.68 g/mol
Physical State Solid
Storage Conditions Inert atmosphere, 2-8°C
Parent Compound (Free Base) 2-(3-(Trifluoromethyl)phenyl)morpholine
Parent Compound Formula C₁₁H₁₂F₃NO
Parent Compound Weight 231.21 g/mol

The presence of the trifluoromethyl group confers distinctive chemical properties to this compound, including enhanced lipophilicity and metabolic stability compared to non-fluorinated analogues. The morpholine heterocycle provides a basic nitrogen atom that forms the salt with hydrochloric acid, resulting in the hydrochloride form of the compound.

Nomenclature and Registry Information

The systematic IUPAC name for this compound is this compound. This nomenclature precisely describes the structural arrangement: a morpholine ring substituted at position 2 with a phenyl ring that bears a trifluoromethyl group at position 3, existing as the hydrochloride salt.

Table 2: Registry and Identification Information

Identifier Type Value
CAS Registry Number 31599-68-5
MDL Number MFCD01713452
SMILES Notation FC(F)(F)C1=CC(C2CNCCO2)=CC=C1.[H]Cl
Parent Compound CAS 30914-89-7
Parent Compound Synonyms Flumexadol, 2-(3-Trifluoromethylphenyl)morpholine
Development Codes 1841CERM, CERM-1841 (for parent compound)

The parent compound (free base) is registered under the CAS number 30914-89-7 and is known by several synonyms, including flumexadol and 2-(3-trifluoromethylphenyl)morpholine. During development, the compound was assigned the codes 1841CERM and CERM-1841, reflecting its origins at the Centre européen de recherches Mauvernay.

Historical Development and Research Context

The development of this compound is intrinsically linked to research on its parent compound, flumexadol. The compound emerged from pharmaceutical research programs investigating novel analgesic agents that operated through non-opioid mechanisms.

Initial development was conducted by the Centre européen de recherches Mauvernay in the late 20th century. The compound was studied as a potential non-opioid analgesic, but despite showing promising pharmacological activity, it was never marketed in this form. Later research efforts were continued by Biovitrum AB, focusing on different therapeutic applications.

Pharmacological investigations revealed that flumexadol acts as an agonist of serotonin receptors, specifically the 5-HT1A receptor (pKi = 7.1) and the 5-HT2C receptor (pKi = 7.5), with lesser affinity for the 5-HT2A receptor (pKi = 6.0). This serotonergic activity profile suggested potential applications beyond analgesia, including possible use as an anorectic agent and for treating psychiatric conditions.

A significant development in the compound's history was the creation of oxaflozane (brand name Conflictan), a prodrug of flumexadol that was used clinically in France as an antidepressant and anxiolytic agent. This represented one of the few instances where a derivative of the compound reached clinical application, although oxaflozane itself is no longer in widespread use.

Table 3: Historical Research Milestones

Period Development Organization Outcome
Late 20th century Initial development as analgesic Centre européen de recherches Mauvernay Reached preclinical stage
Not specified Clinical use of oxaflozane (prodrug) Not specified Used in France as antidepressant
Later research Investigation as anorectic Biovitrum AB Preclinical research
Recent period Pharmacological characterization Various academic institutions Identification of serotonin receptor activity

Research on the compound ultimately reached preclinical stages but did not progress to market approval for most indications. Nevertheless, the compound remains significant in pharmaceutical research as a chemical tool for understanding serotonin receptor pharmacology and as a structural template for developing novel therapeutic agents.

Significance in Organofluorine Chemistry

This compound exemplifies the importance of organofluorine compounds in medicinal chemistry and pharmaceutical development. The compound features the trifluoromethyl group (CF₃), one of the most valuable functional groups in organofluorine chemistry.

The carbon-fluorine bond is among the strongest in organic chemistry, with an average bond energy around 480 kJ/mol, significantly stronger than carbon bonds with other halogens (the C-Cl bond energy is approximately 320 kJ/mol). This exceptional strength contributes to the metabolic stability of trifluoromethylated compounds, making them resistant to oxidative degradation in biological systems.

Fluorine possesses the highest electronegativity of all elements (3.98), creating a highly polarized C-F bond with a dipole moment of approximately 1.41 D. This electronegativity dramatically affects the electronic properties of neighboring functional groups, influencing both reactivity and binding interactions with biological targets.

A key property of fluorinated organic compounds is the similarity in size between fluorine and hydrogen atoms. The Van der Waals radius of fluorine (1.47 Å) is relatively close to that of hydrogen (1.2 Å), allowing fluorinated compounds to mimic their non-fluorinated counterparts sterically while possessing dramatically different electronic properties. This phenomenon is referred to as the "mimic effect" in medicinal chemistry.

Table 4: Comparative Properties of Carbon-Fluorine Bonds

Property Carbon-Fluorine Bond Carbon-Chlorine Bond Carbon-Hydrogen Bond
Bond Energy ~480 kJ/mol ~320 kJ/mol ~410 kJ/mol
Bond Length ~1.4 Å ~1.8 Å ~1.1 Å
Van der Waals Radius 1.47 Å (F) 1.75 Å (Cl) 1.2 Å (H)
Electronegativity 3.98 (F) 3.16 (Cl) 2.20 (H)
Polarizability 0.56 × 10⁻²⁴ cm³ (F) 2.18 × 10⁻²⁴ cm³ (Cl) 0.67 × 10⁻²⁴ cm³ (H)

In pharmaceutical applications, the trifluoromethyl group in this compound serves multiple functions:

  • It enhances lipophilicity, improving penetration of biological membranes and blood-brain barrier
  • It increases metabolic stability, protecting against oxidative metabolism
  • It alters the electronic properties of the molecule, influencing receptor binding characteristics
  • It modifies the acidity or basicity of neighboring functional groups

The "block effect" described in organofluorine medicinal chemistry is particularly relevant to this compound. While the molecule can mimic non-fluorinated analogues and interact with biological targets, the strong C-F bonds resist typical metabolic pathways, leading to altered pharmacological profiles and potential therapeutic advantages.

The synthesis of this compound represents an application of established methods in organofluorine chemistry. Typical approaches involve the reaction of substituted anilines with 2-chloroethyl ether under basic conditions to form the morpholine ring structure. These synthetic routes demonstrate the versatility of trifluoromethylated building blocks in creating structurally complex pharmaceutical compounds.

属性

IUPAC Name

2-[3-(trifluoromethyl)phenyl]morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO.ClH/c12-11(13,14)9-3-1-2-8(6-9)10-7-15-4-5-16-10;/h1-3,6,10,15H,4-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLNFFBTSVJQCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC(=CC=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31599-68-5
Record name Flumexadol HCl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031599685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flumexadol hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315283
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name FLUMEXADOL HCL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/051LY093UV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

准备方法

Patent-Described Methodology (CN104557760A)

A relevant patent (CN104557760A) describes a preparation route for related morpholine derivatives that can be adapted for 2-(3-(Trifluoromethyl)phenyl)morpholine hydrochloride. The key steps include:

  • Condensation Reaction: Starting from 4-benzyl-2-hydroxy-morpholine-3-ketone and trifluoroacetic anhydride in anhydrous acetonitrile, followed by addition of (R)-1-[3,5-bis-(trifluoromethyl)phenyl] ethanol and a chiral catalyst (e.g., (R)-2-methyl-CBS-oxazaborolidine or boron trifluoride diethyl etherate) to form an intermediate morpholine compound.

  • Grignard Reaction: Preparation of a Grignard reagent from magnesium and p-fluoro bromo benzene in tetrahydrofuran, which is then reacted with the intermediate morpholine compound to extend the aromatic substitution.

  • Hydrogenation and Work-up: After quenching with methanol and reduction with sodium borohydride or sodium triacetoxyborohydride, the reaction mixture is filtered and evaporated to dryness to isolate the intermediate.

  • Salt Formation and Crystallization: The organic layer is acidified with 37% hydrochloric acid, followed by crystallization to yield the target hydrochloride salt with high purity (>99% by HPLC) and good recovery (~92-94%).

Reaction Conditions Summary:

Step Reagents/Conditions Temperature Time Yield/Purity
Condensation 4-benzyl-2-hydroxy-morpholine-3-ketone, TFAA, acetonitrile, chiral catalyst 5-15 °C 1-3 hours Intermediate formed
Grignard Formation Mg, p-fluoro bromo benzene, THF Thermal boost Until Mg consumed Grignard reagent
Grignard Addition Intermediate + Grignard reagent in THF Ambient to 15 °C 2-3 hours Intermediate V
Hydrogenation NaBH4 or Na triacetoxyborohydride Molten state Until completion Reduced intermediate
Acidification & Crystallization 37% HCl, MIBK, sodium bicarbonate, trisodium citrate Ambient Crystallization Target product, >99% purity

Synthetic Routes from Related Compounds

While direct literature on this compound is limited, synthesis of structurally related compounds such as 2-Morpholino-2-[3-(trifluoromethyl)phenyl]acetonitrile provides insights:

  • The key synthetic step involves the reaction of 3-(trifluoromethyl)benzaldehyde with morpholine and a base (e.g., sodium hydride or potassium carbonate) in a suitable solvent like acetonitrile.
  • This reaction proceeds via nucleophilic addition or condensation under controlled heating to form the morpholino-substituted product.
  • Purification typically involves recrystallization or chromatographic techniques to achieve high purity.
  • Industrial scale-up may use continuous flow reactors to optimize yield and reproducibility.

Reaction Mechanism Considerations

  • The morpholine ring acts as a nucleophile attacking the electrophilic carbon adjacent to the trifluoromethyl-substituted aromatic ring.
  • The trifluoromethyl group, being strongly electron-withdrawing, stabilizes intermediates and influences reaction kinetics.
  • Use of chiral catalysts or Lewis acids (e.g., boron trifluoride diethyl etherate) facilitates stereoselective formation of intermediates in some methods.
  • Grignard reagents enable the formation of carbon-carbon bonds between aromatic halides and morpholine intermediates.

Data Table: Summary of Key Preparation Parameters

Parameter Details/Values Notes
Starting Materials 4-benzyl-2-hydroxy-morpholine-3-ketone, 3-(trifluoromethyl)benzaldehyde High purity required
Solvents Anhydrous acetonitrile, tetrahydrofuran (THF), MIBK Dry and inert atmosphere recommended
Catalysts/Agents (R)-2-methyl-CBS-oxazaborolidine, boron trifluoride diethyl etherate For stereoselective condensation
Temperature Range 5 °C to 35 °C Controlled to avoid side reactions
Reaction Time 1-3 hours per step Monitored by TLC or HPLC
Purification Crystallization, filtration, evaporation Yields >90%, purity >99% (HPLC)
Final Product Form Hydrochloride salt, powdery crystalline solid Enhanced stability and handling

Research Findings and Optimization Notes

  • The use of trifluoroacetic anhydride and anhydrous acetonitrile enables efficient activation of hydroxyl groups in intermediates, facilitating condensation.
  • Grignard reagent formation requires careful control of magnesium activation and temperature to avoid side reactions.
  • Hydrogenation steps with sodium borohydride derivatives ensure reduction of ketone intermediates to alcohols, critical for subsequent salt formation.
  • Acidification with hydrochloric acid is essential for converting the free base to the hydrochloride salt, improving crystallinity and purity.
  • Recovery rates exceeding 90% and HPLC purities above 99% have been consistently reported under optimized conditions.

化学反应分析

Types of Reactions: 2-(3-(Trifluoromethyl)phenyl)morpholine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the trifluoromethyl group or other parts of the molecule.

  • Substitution: Substitution reactions can introduce new substituents at different positions on the phenyl ring or morpholine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

科学研究应用

2-(3-(Trifluoromethyl)phenyl)morpholine hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

  • Industry: The compound is used in the development of new materials and pharmaceuticals.

作用机制

The mechanism by which 2-(3-(Trifluoromethyl)phenyl)morpholine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors and enzymes, leading to its biological activity.

相似化合物的比较

Chemical Identity :

  • CAS No.: 31599-68-5
  • Molecular Formula: C₁₁H₁₃ClF₃NO
  • Molecular Weight : 267.68 g/mol
  • Structure : A morpholine ring substituted at the 2-position with a 3-(trifluoromethyl)phenyl group, forming a hydrochloride salt.

Physicochemical Properties :

  • Storage : Stable under inert atmosphere at 2–8°C .
  • Safety Data :
    • Hazard Statements : H302+H312+H332 (harmful if swallowed, in contact with skin, or inhaled), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
    • Precautionary Measures : Use protective gloves (P280) and avoid dust inhalation (P261) .

Comparison with Structural and Functional Analogs

Oxaflozane Hydrochloride (CAS 26629-86-7)

  • Structure : 4-Isopropyl-2-(3-(trifluoromethyl)phenyl)morpholine hydrochloride .

3-Chlorophenmetrazine Hydrochloride (CAS 2903889-68-7)

  • Structure : 2-(3-Chlorophenyl)-3-methylmorpholine hydrochloride .
  • Key Differences :

    Property 2-(3-(Trifluoromethyl)phenyl)morpholine HCl 3-Chlorophenmetrazine HCl
    Aromatic Substituent Trifluoromethyl (-CF₃) Chloro (-Cl)
    Methyl Group Absent Present at C3 of morpholine
    • Electronic Effects : The -CF₃ group is strongly electron-withdrawing, which may increase metabolic stability compared to -Cl, reducing susceptibility to oxidative degradation .

(2S)-2-(Trifluoromethyl)morpholine Hydrochloride (CAS 1394909-69-3)

  • Structure : Stereoisomer with -CF₃ at the 2-position of morpholine .
  • Key Differences: Property 2-(3-(Trifluoromethyl)phenyl)morpholine HCl (2S)-2-(Trifluoromethyl)morpholine HCl Substituent Position 3-(Trifluoromethyl)phenyl on morpholine -CF₃ directly on morpholine ring Chirality Not specified (likely racemic) (S)-configuration Stereochemical Impact: The (S)-enantiomer may exhibit higher target affinity in chiral environments, such as enzyme active sites .

Pyrrolidine and Tetrahydroisoquinoline Analogs

  • Examples: 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 1391407-62-7) . (R)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride (CAS 1217809-88-5) .
  • Key Differences: Property Morpholine Derivatives Pyrrolidine/Tetrahydroisoquinoline Ring Size 6-membered (O and N heteroatoms) 5-membered (pyrrolidine) or fused ring Conformational Flexibility Moderate Reduced (rigid fused rings) Pharmacological Implications: Smaller or fused rings may restrict binding to specific receptors (e.g., dopamine or serotonin transporters) compared to morpholine’s flexibility .

生物活性

2-(3-(Trifluoromethyl)phenyl)morpholine hydrochloride, with the CAS number 31599-68-5, is a compound that has garnered interest due to its unique chemical structure and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more effective in various biological applications. This article reviews the biological activity of this compound based on diverse sources and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H12F3NO\text{C}_{11}\text{H}_{12}\text{F}_3\text{N}\text{O}

This structure features a morpholine ring substituted with a trifluoromethylphenyl group, which is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its pharmacological properties such as anticonvulsant effects, cytotoxicity against cancer cells, and potential as an anti-inflammatory agent.

Anticonvulsant Activity

Research has indicated that compounds containing trifluoromethyl groups can exhibit significant anticonvulsant effects. In a study assessing various derivatives, it was noted that the presence of the trifluoromethyl group in similar structures led to enhanced protection against seizures in animal models. For instance, certain derivatives showed up to 75% protection in the maximal electroshock (MES) test, indicating promising anticonvulsant properties .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated against several cancer cell lines. In vitro studies demonstrated that this compound exhibits significant growth inhibition in HepG2 liver cancer cells with an EC50 value indicating potent activity. The incorporation of the trifluoromethyl group was found to enhance the compound's efficacy compared to non-fluorinated analogs .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory potential. In vitro assays showed that it could inhibit lipoxygenase (LOX-3), an enzyme involved in inflammatory processes. Compounds with similar structures exhibited IC50 values indicating effective inhibition, suggesting that this compound may possess anti-inflammatory properties .

Comparative Analysis of Biological Activities

The following table summarizes key findings related to the biological activities of this compound and its analogs:

Activity EC50/IC50 Value Reference
Anticonvulsant (MES)75% protection
Cytotoxicity (HepG2)EC50 = 0.048 μM
LOX-3 InhibitionIC50 = 25 μM

Case Studies

  • Anticonvulsant Efficacy : A series of trials were conducted using animal models to assess the efficacy of various morpholine derivatives in preventing seizures. The study concluded that compounds with trifluoromethyl substitutions consistently outperformed their non-fluorinated counterparts, demonstrating a clear correlation between the presence of this group and enhanced anticonvulsant activity .
  • Cytotoxicity Assessment : In vitro experiments were performed on multiple cancer cell lines, including HepG2 and others. The results indicated that the trifluoromethyl-containing morpholines exhibited significantly lower survival rates in treated cells compared to controls, highlighting their potential as anticancer agents .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-(Trifluoromethyl)phenyl)morpholine hydrochloride, and what reaction conditions are critical for achieving high yields?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, morpholine derivatives may react with halogenated aryltrifluoromethyl precursors under acidic conditions. A key step involves pH adjustment (e.g., pH 1.5–2.0 with concentrated HCl) and refluxing in anhydrous ethanol to promote cyclization and minimize side reactions . Similar protocols from patent literature highlight the use of HPLC (retention time: 1.32 minutes) to monitor reaction progress .

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • HPLC with trifluoroacetic acid (TFA)-modified mobile phases for retention time consistency (e.g., 1.32 minutes under QC-SMD-TFA05 conditions) .
  • LCMS for molecular ion confirmation (e.g., m/z 754 [M+H]+ in related compounds) .
  • NMR to verify the trifluoromethyl group and morpholine ring integrity.
    Impurity profiling should reference EP/Ph. Eur. standards for related byproducts (e.g., Imp. E(EP): N-(2-Hydroxyethyl)-N-[(1RS)-1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl]benzamide) .

Q. What are the key safety considerations when handling this compound in laboratory settings?

  • Methodological Answer : Follow MedChemExpress safety guidelines:

  • Use PPE (gloves, goggles) and work in a fume hood.
  • Avoid inhalation or skin contact; dispose of waste via approved chemical channels.
  • Note that the compound is not validated for medical use and requires experienced personnel for handling .

Advanced Research Questions

Q. How can reaction parameters be optimized to minimize byproduct formation during the synthesis of this compound?

  • Methodological Answer :

  • Solvent Selection : Anhydrous ethanol reduces hydrolysis of intermediates .
  • Catalyst Screening : Triethylamine (Et3N) effectively scavenges HCl byproducts in similar morpholine syntheses .
  • Temperature Control : Reflux conditions (e.g., 12 hours) ensure complete cyclization while avoiding decomposition .
  • Stoichiometry : Maintain a 1:1 molar ratio of morpholine and aryltrifluoromethyl precursors to suppress dimerization .

Q. What strategies are effective for identifying and quantifying trace impurities in this compound batches?

  • Methodological Answer :

  • LC-MS/MS : Detect impurities at ppm levels using reference standards (e.g., Imp. B(EP) and Imp. F(EP)) .
  • Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions to simulate degradation pathways.
  • Column Chromatography : Isolate impurities using silica gel or reverse-phase columns, followed by structural elucidation via <sup>19</sup>F NMR .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties and reactivity?

  • Methodological Answer :

  • Lipophilicity : The CF3 group increases logP, enhancing membrane permeability (observed in fluorinated analogs like flibanserin hydrochloride, a 5-HT1A agonist) .
  • Electron-Withdrawing Effects : The group stabilizes adjacent electrophilic centers, directing reactivity in substitution reactions (e.g., para-selectivity in aryl coupling) .
  • Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism, as seen in preclinical studies of related trifluoromethylphenyl derivatives .

Q. What in vitro models are suitable for investigating the biological activity of this compound?

  • Methodological Answer :

  • Receptor Binding Assays : Screen for activity at serotonin (5-HT1A/5-HT2A) or adrenergic receptors, using radioligand displacement (e.g., [<sup>3</sup>H]-8-OH-DPAT for 5-HT1A) .
  • Cell-Based Assays : Use HEK-293 cells transfected with target receptors to measure cAMP or calcium flux responses.
  • Structural Analogues : Compare with Xaliproden hydrochloride, a morpholine derivative with confirmed neurotrophic activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(Trifluoromethyl)phenyl)morpholine hydrochloride
Reactant of Route 2
2-(3-(Trifluoromethyl)phenyl)morpholine hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。